molecular formula C19H14N2O3 B11554785 2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione

2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione

Cat. No.: B11554785
M. Wt: 318.3 g/mol
InChI Key: LLBBWARKCUMGMJ-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, such as a pyridine-substituted anhydride, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced isoindole derivatives. Substitution reactions can result in a variety of substituted isoindole compounds.

Scientific Research Applications

2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinyl)ethyl-1H-isoindole-1,3(2H)-dione
  • 2-(4-Pyridinyl)ethyl-1H-isoindole-1,3(2H)-dione
  • 2-(2-Pyrimidinyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(2-Pyridinyl)-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyridine and isoindole rings contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

11-pyridin-2-yl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C19H14N2O3/c22-13-9-12-10-5-1-2-6-11(10)15(13)17-16(12)18(23)21(19(17)24)14-7-3-4-8-20-14/h1-8,12,15-17H,9H2

InChI Key

LLBBWARKCUMGMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC=CC=N5

Origin of Product

United States

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